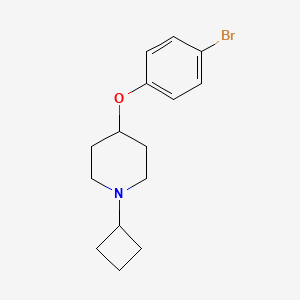

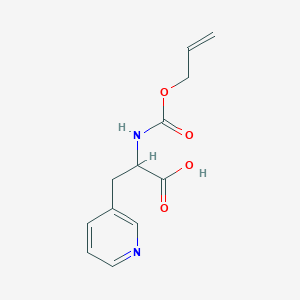

![molecular formula C12H21NO6 B1450450 Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 848242-88-6](/img/structure/B1450450.png)

Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-

Overview

Description

Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, also known as 4-(N-Boc-amino)-1,6-heptanedioic acid, is a chemical compound with the molecular formula C14H25NO6 . It is widely used in scientific research and offers immense potential in various applications, including drug synthesis, polymer chemistry, and material science.

Molecular Structure Analysis

The molecular weight of Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- is 303.35 . The detailed molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- has a predicted boiling point of 399.0±37.0 °C and a predicted density of 1.086±0.06 g/cm3 . Its pKa is predicted to be 11.91±0.46 .Scientific Research Applications

Biomass Conversion and Sustainable Materials

Heptanedioic acid derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are being explored for their potential in sustainable material production. These derivatives can be obtained from plant biomass, like hexose carbohydrates and lignocellulose, and are considered an alternative feedstock for the chemical industry. They hold promise for replacing non-renewable hydrocarbon sources and are being studied for applications in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Compounds and Pharmacology

Carboxylic acids and their derivatives, including heptanedioic acid derivatives, are known for their biological activities. These compounds have been used as bioactive substances in drugs, bone targeting agents, and for designing supramolecular materials. Their applications span various fields including chemistry, biology, and physics, making their synthesis a crucial aspect of numerous research projects. The pharmacological importance of these compounds, due to their structural analogy with phosphate moieties and coordination properties, is also a significant area of study (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Carbon Capture and Environmental Applications

Derivatives of heptanedioic acid are being investigated for their potential in environmental applications, particularly in carbon capture and storage (CCS). Amino acid salt solutions, which can include heptanedioic acid derivatives, are considered promising CO2 absorbents due to their lower evaporation rates, reduced degradation issues, and environmental friendliness. These solutions are part of ongoing research aimed at developing more effective and sustainable methods for carbon capture, thereby reducing greenhouse gas emissions (Zhang, Li, Zhang, Wang, Soltanian, & Olabi, 2018).

Biotechnological and Chemical Synthesis Applications

Heptanedioic acid derivatives are also significant in biotechnological and chemical synthesis applications. Lactic acid, for example, an important hydroxycarboxylic acid commercially produced from biomass, is used in synthesizing biodegradable polymers and can be considered a feedstock for green chemistry. Lactic acid and its derivatives, potentially including heptanedioic acid derivatives, have been used to produce valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes. These processes are part of a broader movement towards more sustainable and environmentally friendly production methods (Gao, Ma, & Xu, 2011).

Safety and Hazards

properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(4-6-9(14)15)5-7-10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMSTDAWIAVWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1450372.png)

amine](/img/structure/B1450375.png)

![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)

![6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450379.png)

![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)

![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)